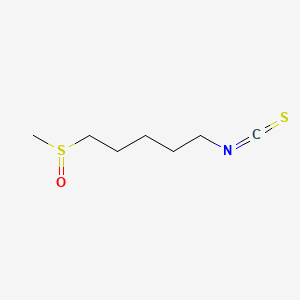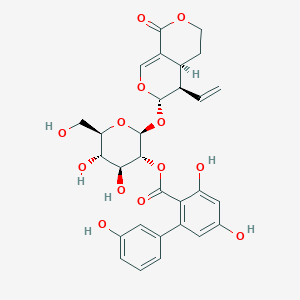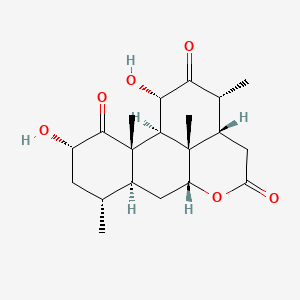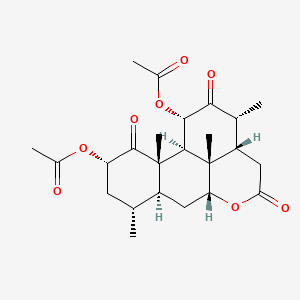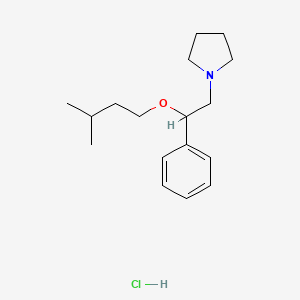
Amixetrine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amixetrine hydrochloride is said to be an anti-inflammatory, antidepressant, antispasmodic, anticholinergic, antihistamine, and antiserotonergic, but its definitive indications and pharmacology are unclear.
Wissenschaftliche Forschungsanwendungen
Pharmacological Efficacy
Amixetrine hydrochloride, also known as amitriptyline, has been studied for its efficacy in managing various chronic pains like migraines. Its action mechanism is primarily attributed to the blockade of voltage-gated sodium channels (VGSCs). Notably, amitriptyline efficiently inhibits tetrodotoxin-resistant (TTX-r) sodium channel Nav1.9 currents in nociceptive trigeminal neurons of rats. This suggests its potential role as a state-selective blocker of Nav1.9 channels, contributing to its effectiveness in treating different pain conditions, including migraines (Liang et al., 2013).
Analytical Chemistry Applications
In the realm of analytical chemistry, amitriptyline, along with other psychotropic drugs, is often detected in human urine as part of treatment for various mental diseases. A novel method involving capillary electrophoresis coupled with electrochemiluminescence (ECL) detection has been developed for the simultaneous monitoring of these drugs. This method has shown promising results in clinical and biochemical laboratories for monitoring amitriptyline (Li, Zhao, & Ju, 2006).
Radioprotection and Neuroprotection
Amifostine, a derivative, is recognized for its selective protection of normal tissues against damage caused by radiation and chemotherapy. It's a prodrug converted to an active thiol by dephosphorylation and exhibits a complex cytoprotective mechanism, which includes free-radical scavenging, DNA protection, and acceleration of repair mechanisms. Although primarily approved to reduce renal toxicity associated with cisplatin administration and xerostomia caused by radiation treatment, amifostine holds potential in a broader range of oncologic settings (Kouvaris, Kouloulias, & Vlahos, 2007).
Eigenschaften
CAS-Nummer |
24622-52-4 |
|---|---|
Produktname |
Amixetrine hydrochloride |
Molekularformel |
C17H28ClNO |
Molekulargewicht |
297.9 g/mol |
IUPAC-Name |
1-[2-(3-methylbutoxy)-2-phenylethyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C17H27NO.ClH/c1-15(2)10-13-19-17(14-18-11-6-7-12-18)16-8-4-3-5-9-16;/h3-5,8-9,15,17H,6-7,10-14H2,1-2H3;1H |
InChI-Schlüssel |
JTYOCYCDZSVPAX-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC(CN1CCCC1)C2=CC=CC=C2.Cl |
Kanonische SMILES |
CC(C)CCOC1=CC=CC=C1CC[NH+]2CCCC2.[Cl-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
24622-72-8 (Parent) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Amixetrine HCl, Amixetrine hydrochloride, Somagest |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



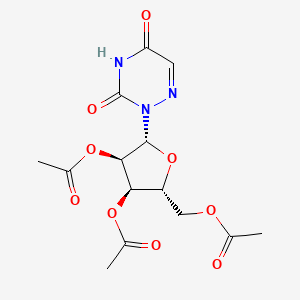
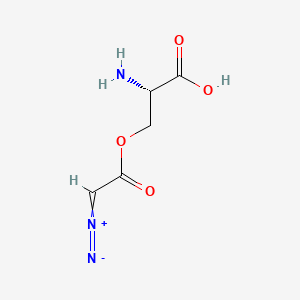
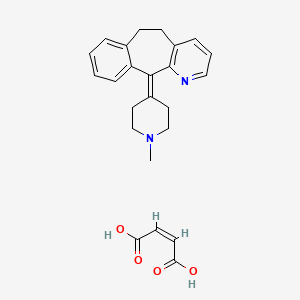
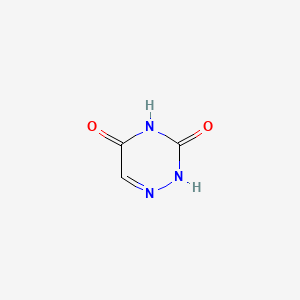
![Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)-](/img/structure/B1665928.png)
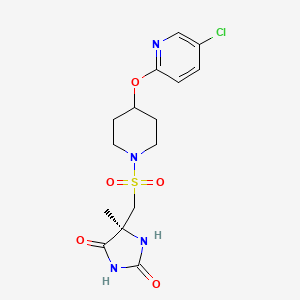
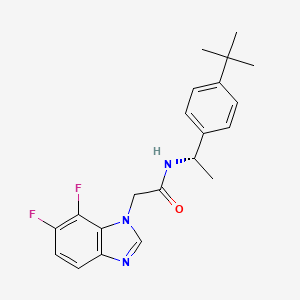
![3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(2S)-1-methoxypropan-2-yl]oxy-N-(5-methylpyrazin-2-yl)benzamide](/img/structure/B1665935.png)
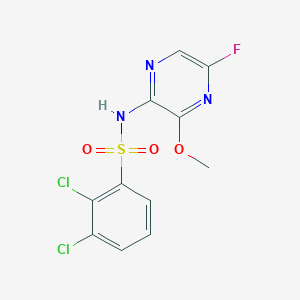
![2-[4-Acetamido-3-(4-chlorophenyl)sulfanyl-2-methylindol-1-yl]acetic acid](/img/structure/B1665938.png)
